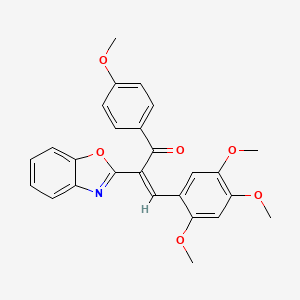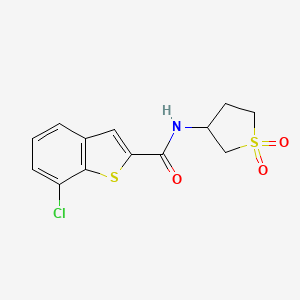![molecular formula C21H17FN4O2 B12166190 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12166190.png)
2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-氟苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺是一种复杂的有机化合物,其结构特征为吡啶并[1,2-a]嘧啶酮核心连接到吲哚部分。该化合物因其潜在的生物活性以及在药物化学中的应用而备受关注。
准备方法
合成路线和反应条件
2-[3-(4-氟苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
吡啶并[1,2-a]嘧啶酮核的形成: 可以通过使4-氟苯甲酰氯与水合肼反应生成4-氟苯肼来合成吡啶并[1,2-a]嘧啶酮核。然后在酸性条件下将该中间体与乙酰乙酸乙酯环化,生成吡啶并[1,2-a]嘧啶酮环。
吲哚衍生物的合成: 通过使1-甲基吲哚在三乙胺等碱的存在下与溴乙酰溴反应,分别合成吲哚部分。
偶联反应: 最后一步是在合适的溶剂(如二氯甲烷)中,使用偶联试剂(如N,N'-二环己基碳二亚胺(DCC))将吡啶并[1,2-a]嘧啶酮核心与吲哚衍生物偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产量和可扩展性。这可能包括使用连续流动反应器、自动化合成平台以及先进的纯化技术,如高效液相色谱(HPLC)。
化学反应分析
反应类型
2-[3-(4-氟苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化,可能导致形成羧酸或其他氧化衍生物。
还原: 使用氢化铝锂 (LiAlH4) 等试剂的还原反应可以将羰基还原为醇。
常用试剂和条件
氧化: 在酸性或中性条件下使用高锰酸钾。
还原: 在无水乙醚中使用氢化铝锂。
取代: 在催化剂存在下,使用溴进行卤化,或使用氯气进行氯化。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇。
取代: 形成卤代衍生物。
科学研究应用
2-[3-(4-氟苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺具有多种科学研究应用:
药物化学: 由于该化合物独特的结构特征,它被研究作为潜在的抗菌剂、抗癌剂和抗炎剂。
生物学研究: 它被用于研究酶抑制和受体结合,为其潜在的治疗靶点提供见解。
化学生物学: 该化合物在化学生物学中用作探针,以研究细胞过程和分子相互作用。
工业应用: 它可用于开发具有特定性能的新材料,例如聚合物或涂料。
作用机制
2-[3-(4-氟苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可能抑制酶或与受体结合,从而破坏正常的细胞功能。例如,它可能抑制细菌酶,从而产生抗菌作用,或与癌细胞受体相互作用,诱导凋亡。
相似化合物的比较
类似化合物
- 2-[3-(4-氯苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺
- 2-[3-(4-溴苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺
- 2-[3-(4-甲基苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺
独特性
2-[3-(4-氟苯基)-6-氧代吡啶并[1,2-a]嘧啶-1(6H)-基]-N-(1-甲基-1H-吲哚-4-基)乙酰胺的独特性在于苯环上存在氟原子,这可以显着影响其生物活性和化学反应活性。氟原子可以增强化合物的亲脂性、代谢稳定性和与生物靶标的结合亲和力。
属性
分子式 |
C21H17FN4O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C21H17FN4O2/c1-25-12-11-16-18(3-2-4-19(16)25)23-20(27)13-26-21(28)10-9-17(24-26)14-5-7-15(22)8-6-14/h2-12H,13H2,1H3,(H,23,27) |
InChI 键 |
DTFHIYPRKQTFAV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166108.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12166127.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166135.png)
![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B12166144.png)
![2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B12166153.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B12166157.png)
![2-[2-(4-Chloroanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid](/img/structure/B12166170.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B12166185.png)
![3-(4-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12166188.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N'-methyl-N'-phenylacetohydrazide](/img/structure/B12166194.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12166195.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide](/img/structure/B12166199.png)


